Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine ring system fused to an ethyl group and a carboxylate moiety, with an amino group positioned at the 6-position.
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a chemical with an imidazo[1,2-a]pyridine core, it may interact with various biological targets, leading to changes in cellular function
Biochemical Pathways
Given the compound’s structure, it may interact with various enzymes and receptors, potentially affecting multiple pathways . More research is needed to identify the specific pathways influenced by this compound.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some compounds with a similar imidazo[1,2-a]pyridine core have shown anti-proliferative activity against certain bacteria , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity . These compounds have shown significant activity against certain bacteria
Cellular Effects
Compounds with a similar imidazo[1,2-a]pyridine core have shown anti-bacterial action against certain bacteria without any activity on other bacteria
Molecular Mechanism
Compounds with a similar imidazo[1,2-a]pyridine core have shown inhibitory action on FtsZ and cell division
Temporal Effects in Laboratory Settings
The product is known to be stable at refrigerator temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form the desired product . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate: Differing in the position of the carboxylate group.
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate: Differing in the position of the amino group.
These compounds share similar structural features but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGFYJNXUSJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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